1,1-Dioxo-2,5-dihydro-1H-1lambda~6~-thiophen-3-yl piperidine-1-carbodithioate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1,1-Dioxo-2,5-dihydro-1H-1lambda~6~-thiophen-3-yl piperidine-1-carbodithioate is a complex organic compound that features a thiophene ring fused with a piperidine carbodithioate group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1,1-Dioxo-2,5-dihydro-1H-1lambda~6~-thiophen-3-yl piperidine-1-carbodithioate typically involves the reaction of thiophene derivatives with piperidine and carbodithioate reagents under controlled conditions. The reaction conditions often include the use of solvents such as dichloromethane or tetrahydrofuran, and catalysts like triethylamine to facilitate the reaction.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow systems to ensure consistent quality and yield. The process would be optimized for efficiency, cost-effectiveness, and environmental sustainability.
Chemical Reactions Analysis
Types of Reactions
1,1-Dioxo-2,5-dihydro-1H-1lambda~6~-thiophen-3-yl piperidine-1-carbodithioate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the compound into thiols or other reduced forms.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as lithium aluminum hydride, and nucleophiles or electrophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, specific solvents, and catalysts to achieve the desired transformations.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce thiols. Substitution reactions can lead to a wide range of derivatives with different functional groups.
Scientific Research Applications
1,1-Dioxo-2,5-dihydro-1H-1lambda~6~-thiophen-3-yl piperidine-1-carbodithioate has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules and materials.
Biology: Investigated for its potential biological activities, such as antimicrobial or anticancer properties.
Medicine: Explored for its potential therapeutic applications, including drug development and delivery.
Industry: Utilized in the production of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism of action of 1,1-Dioxo-2,5-dihydro-1H-1lambda~6~-thiophen-3-yl piperidine-1-carbodithioate involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, modulating their activity, and influencing various biochemical processes. The exact molecular targets and pathways depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
1,1-Dioxo-2,5-dihydro-1H-1lambda~6~-thiophene-3-sulfonyl chloride: A related compound with similar structural features but different functional groups.
2-(1,1-Dioxo-1H-1lambda~6~-1,2-benzisothiazol-3-ylamino)-6-methyl-4,5,6,7-tetrahydro-benzo[b]thiophene-3-carboxylic acid ethyl ester: Another compound with a thiophene ring and additional functional groups.
Uniqueness
1,1-Dioxo-2,5-dihydro-1H-1lambda~6~-thiophen-3-yl piperidine-1-carbodithioate is unique due to its specific combination of a thiophene ring and piperidine carbodithioate group, which imparts distinct chemical and biological properties. This uniqueness makes it valuable for various research and industrial applications.
Properties
CAS No. |
79691-58-0 |
---|---|
Molecular Formula |
C10H15NO2S3 |
Molecular Weight |
277.4 g/mol |
IUPAC Name |
(1,1-dioxo-2,5-dihydrothiophen-3-yl) piperidine-1-carbodithioate |
InChI |
InChI=1S/C10H15NO2S3/c12-16(13)7-4-9(8-16)15-10(14)11-5-2-1-3-6-11/h4H,1-3,5-8H2 |
InChI Key |
YQXAGICLSVZKBF-UHFFFAOYSA-N |
Canonical SMILES |
C1CCN(CC1)C(=S)SC2=CCS(=O)(=O)C2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.